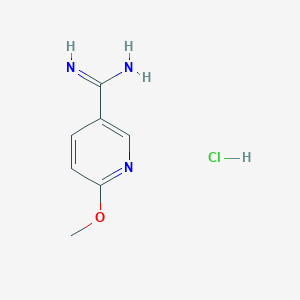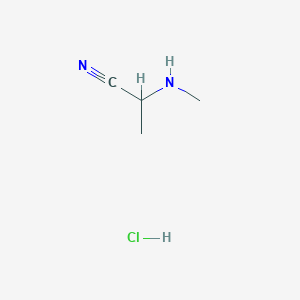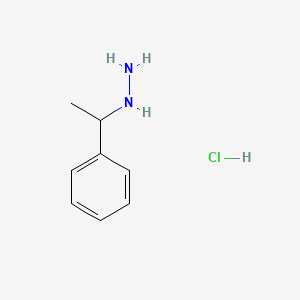![molecular formula C11H9ClN2O4 B1420286 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione CAS No. 1097788-45-8](/img/structure/B1420286.png)
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
Vue d'ensemble
Description
“1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of “1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The cis-configuration accommodates the two phenyl rings close to the face-to-face stacked arrangement .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Mannich Bases Synthesis
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is utilized in the synthesis of new Mannich bases. This process involves the condensation of succinimide with various aldehydes and amines, resulting in the creation of compounds like 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione. These compounds have been characterized through techniques such as elemental analysis, infrared and electronic spectra, indicating octahedral geometries in their structure (Vendan et al., 2010).
Inhibitory Activity Evaluation
The derivative, (aminophenyl)pyrrolidine-2,5-diones, structurally similar to aminoglutethimide, demonstrates selective, competitive inhibition of the aromatase enzyme system. This is shown through their inhibitory activity toward human placental aromatase and bovine adrenal cholesterol side chain cleavage enzyme systems (Daly et al., 1986).
Redox-Denitration Reactions
There's research showing the use of pyrrolidine derivatives in redox-denitration reactions of aromatic nitro compounds. This process involves the transformation of a nitrophenylpyrazolidinone into a phenylpyrazolidindione, where the methylene group is oxidized and the nitro group is removed (Rees & Tsoi, 2000).
Pharmaceutical and Biological Applications
Antibacterial Activity
A derivative, 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione, shows moderate antibacterial activity against bacteria like S. aureus and E. coli. This suggests potential applications in developing antibacterial agents (Angelov et al., 2023).
Anticonvulsant Properties
N-(4-methylpiperazin-1-yl)- and N-[3-(4-methylpiperazin-1-yl)propyl] derivatives of 3-aryl- and 3-spirocycloalkyl-pyrrolidine-2,5-dione exhibit anticonvulsant activity, indicating their potential in developing treatments for epilepsy and related disorders (Obniska et al., 2005).
Industrial Applications
Corrosion Inhibition
Derivatives of 1H-pyrrole-2,5-dione, like 1-phenyl-1H-pyrrole-2,5-dione, act as effective corrosion inhibitors for carbon steel in hydrochloric acid medium. This is important for industries dealing with metal preservation and maintenance (Zarrouk et al., 2015).
Electrochromic Devices
Pyrrolidine derivatives are used in synthesizing polymers for electrochromic devices, indicating their significance in materials science and engineering (Variş et al., 2006).
Propriétés
IUPAC Name |
1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-2-1-7(5-9(8)14(17)18)6-13-10(15)3-4-11(13)16/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTVEUXHLKRIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Oxo-2-(piperazin-1-yl)ethyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1420205.png)


![1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1420215.png)
![N-[(4-bromophenyl)methyl]-2,4-difluoroaniline hydrochloride](/img/structure/B1420216.png)




![5-[(2,4-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1420224.png)

![{1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methanamine hydrochloride](/img/structure/B1420226.png)